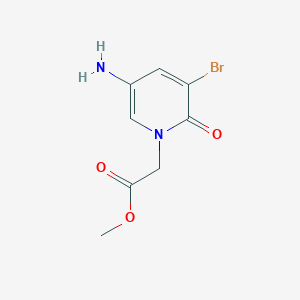

Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate

Description

Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is a brominated dihydropyridinone derivative featuring a 2-oxo-1,2-dihydropyridine core substituted with a 3-bromo and 5-amino group, linked to a methyl acetate moiety. Its synthesis likely involves alkylation or substitution reactions, akin to methods described for related dihydropyridinone esters (e.g., bromoacetate coupling with pyridone derivatives) .

Key structural features include:

- Dihydropyridinone core: Provides a conjugated system influencing electronic properties and reactivity.

- 5-Amino group: Enhances hydrogen-bonding capacity and solubility in polar solvents.

- Methyl ester: Improves lipophilicity and stability compared to free carboxylic acids.

Properties

Molecular Formula |

C8H9BrN2O3 |

|---|---|

Molecular Weight |

261.07 g/mol |

IUPAC Name |

methyl 2-(5-amino-3-bromo-2-oxopyridin-1-yl)acetate |

InChI |

InChI=1S/C8H9BrN2O3/c1-14-7(12)4-11-3-5(10)2-6(9)8(11)13/h2-3H,4,10H2,1H3 |

InChI Key |

OHHBSYDUXPLZHV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=C(C=C(C1=O)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-oxo-1,2-dihydropyridine and methyl bromoacetate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific biological pathways.

Industry: It may be used in the development of new materials or as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the amino group and the bromine atom suggests potential interactions with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectral Comparisons

The compound is compared to analogs from the evidence, focusing on substituent effects and spectral profiles.

Table 1: Structural and Spectral Comparison of Dihydropyridinone Derivatives

Key Observations :

Substituent Effects on NMR: The 3-bromo group in the target compound is expected to cause significant downfield shifts for adjacent protons (e.g., H-4 and H-6) due to its electronegativity and inductive effects, contrasting with the upfield shifts seen for 3-methyl in Compound 12 (δ 2.10 ppm) . The 5-amino group may deshield protons in regions analogous to "Region B" (positions 29–36) in , where substituent-induced electronic changes alter chemical environments .

Mass Spectrometry: The bromine atom in the target compound increases its molecular weight significantly compared to non-halogenated analogs (e.g., Compound 11: 322 vs. target ~269 g/mol). HRMS data for brominated derivatives typically show distinct isotopic patterns due to $ ^{79}Br/^{81}Br $ natural abundance .

Synthetic Yields: Alkylation reactions for dihydropyridinones (e.g., Compound 12, 35% yield) suggest that steric hindrance from bulky substituents (e.g., bromo vs. methyl) may reduce reaction efficiency unless optimized .

Reactivity and Functional Group Analysis

- Bromo vs. Methyl Substituents: The 3-bromo group in the target compound enables nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions, unlike the inert 3-methyl group in Compound 12. This makes the target compound more versatile in derivatization . 5-Amino vs.

Ester Group Stability :

Methodological Considerations for Structural Comparison

- Graph-Based vs. Bit-Vector Methods: Graph-theoretical approaches () recognize the shared dihydropyridinone core but highlight substituent differences (e.g., bromo vs. methyl), whereas bit-vector methods may overlook nuanced electronic effects . NMR profiling () is critical for differentiating regions influenced by substituents, such as the bromo group’s impact on aromatic proton shifts .

Lumping Strategies :

- suggests that compounds like the target and its analogs could be "lumped" for computational modeling due to shared core reactivity, but their divergent substituents (Br, NH$_2$) necessitate separate treatment in synthetic applications .

Biological Activity

Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C8H9BrN2O3 |

| Molecular Weight | 261.07 g/mol |

| CAS Number | 1564870-36-5 |

The compound features a pyridine ring with an amino group, a bromo atom, and an oxo group, contributing to its diverse biological interactions and potential therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

Research indicates that derivatives of this compound can inhibit key enzymes involved in various biochemical pathways. For instance, studies have shown that compounds with similar structures can inhibit the decaprenylphosphoribose-2′-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis, suggesting potential anti-tubercular activity .

2. Interaction with Biological Targets:

The amino group allows for hydrogen bonding with proteins, enhancing the compound's ability to interact with biological targets. The oxo group can participate in various biochemical interactions, which is crucial for its pharmacological effects.

3. Cytotoxicity and Anticancer Activity:

Preliminary studies suggest that this compound may exhibit cytotoxic properties against certain cancer cell lines. The structure's ability to form stable interactions with cellular targets is believed to be essential for inducing apoptosis in cancer cells .

Antitubercular Activity

A study evaluated the antitubercular properties of derivatives related to this compound. Compounds showed significant inhibition of DprE1 with IC50 values ranging from 1.8 to 3.0 μM, indicating strong potential for tuberculosis treatment .

Cytotoxicity Assessment

In vitro assays have demonstrated varying degrees of cytotoxicity among related compounds. For example, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 3.2 μg/mL against hypopharyngeal tumor cells, suggesting a promising profile for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features influencing activity:

| Structural Feature | Effect on Activity |

|---|---|

| Bromo Substitution | Enhances enzyme interaction and binding affinity |

| Amino Group Presence | Facilitates hydrogen bonding with protein targets |

| Oxo Group | Involved in biochemical interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.